molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No.: B1369907
CAS No.: 55204-14-3
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3) is an aromatic ester featuring a formyl group at the para position (C4) and a methoxy group at the ortho position (C2) on the benzene ring. Its structure combines the reactivity of the formyl group with the electron-donating methoxy substituent, making it a versatile precursor for further functionalization.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Formylation Followed by Methylation

  • Step 1: Formylation
    Salicylic acid undergoes formylation, typically via the Duff reaction, using hexamethylenetetramine and methanesulfonic acid. This introduces the formyl (-CHO) group selectively at the 4-position of the aromatic ring.

  • Step 2: Methylation
    The hydroxyl group at the 2-position is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step converts the hydroxy group into a methoxy (-OCH3) group.

  • Step 3: Esterification
    If starting from salicylic acid, esterification with methanol under acidic conditions yields the methyl ester.

Methylation Followed by Formylation

  • Step 1: Methylation
    Salicylic acid is first methylated at the 2-position hydroxyl group to form methyl 2-methoxybenzoate. This is typically done with methyl iodide and potassium carbonate in polar aprotic solvents like dimethylacetamide (DMA) at elevated temperatures (~110 °C).

  • Step 2: Formylation
    The methyl 2-methoxybenzoate is then subjected to formylation via the Duff reaction or a similar electrophilic aromatic substitution method to introduce the formyl group at the 4-position.

Industrial and Laboratory Preparation Details

Industrial Method: Duff Reaction

  • Utilizes methanesulfonic acid and hexamethylenetetramine.
  • Advantages: Cost-effective, high regioselectivity for 4-formyl substitution.
  • Typical reaction conditions: Heating under reflux for several hours.
  • Followed by methylation and esterification steps as needed.

Laboratory-Scale Procedure Example

Step Reagents and Conditions Notes
Methylation of Salicylic Acid Salicylic acid + methyl iodide + K2CO3 in DMA, 110 °C, 0.5–24 h Yields methyl 2-methoxybenzoate with ~90% recovery
Formylation Methyl 2-methoxybenzoate + hexamethylenetetramine + methanesulfonic acid, reflux Introduces formyl group at 4-position
Purification Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol Ensures >98% purity

Preparation Data and Calculations

Stock Solution Preparation (Example from GlpBio)

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 5.15 25.75 51.50
5 mM Solution Volume (mL) 1.03 5.15 10.30
10 mM Solution Volume (mL) 0.52 2.57 5.15

Note: Volumes calculated based on molecular weight 194.18 g/mol for preparing DMSO master solutions.

Reaction Optimization Parameters

Parameter Typical Range Effect on Yield/Purity
Temperature 110–130 °C Higher temperature accelerates methylation
Reaction Time 0.5–24 hours Longer times improve conversion but risk side reactions
Base Equivalents 1.2–2 equivalents K2CO3 Ensures complete methylation
Solvent DMA or DMSO Polar aprotic solvents favor nucleophilic substitution

Analytical Characterization Supporting Preparation

  • FTIR Spectroscopy:

    • Ester carbonyl stretch ~1700 cm⁻¹
    • Formyl carbonyl stretch ~1680 cm⁻¹
    • Methoxy C–O stretch ~1250 cm⁻¹
  • NMR Spectroscopy:

    • Methoxy protons: singlet at δ 3.8–3.9 ppm
    • Formyl proton: singlet at δ 9.8–10.0 ppm
    • Aromatic protons: multiplets δ 6.5–8.0 ppm
  • Mass Spectrometry:

    • Molecular ion peak at m/z 194.18 consistent with C10H10O4
  • Chromatography:

    • HPLC or GC with >98% purity after purification

Summary Table of Preparation Routes

Route Starting Material Key Reagents Reaction Steps Advantages Yield Range
Formylation → Methylation Salicylic acid Hexamethylenetetramine, methanesulfonic acid, methyl iodide, K2CO3 Formylation, methylation, esterification High regioselectivity, cost-effective 70–90%
Methylation → Formylation Salicylic acid Methyl iodide, K2CO3, hexamethylenetetramine, methanesulfonic acid Methylation, formylation, esterification Controlled methylation, good purity 75–92%

Research Findings and Notes

  • The Duff reaction is the preferred formylation method due to its regioselectivity and operational simplicity.
  • Methylation is typically performed using methyl iodide in the presence of potassium carbonate in polar aprotic solvents at elevated temperatures.
  • Purification by recrystallization or column chromatography is essential to achieve research-grade purity.
  • Reaction parameters such as temperature, time, and stoichiometry are critical for optimizing yield and minimizing side products.
  • Analytical techniques confirm the structure and purity, ensuring the compound meets specifications for further use in synthesis or biological studies.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (–CHO) undergoes oxidation to form a carboxylic acid (–COOH).

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic medium)Methyl 4-carboxy-2-methoxybenzoate85–90%
CrO₃ in H₂SO₄Methyl 4-carboxy-2-methoxybenzoate78%

Mechanism : The aldehyde is oxidized via electron transfer, forming a geminal diol intermediate before further oxidation to the carboxylic acid .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (–CH₂OH) group.

Reagent/ConditionsProductYieldReference
NaBH₄ in MeOHMethyl 4-(hydroxymethyl)-2-methoxybenzoate92%
LiAlH₄ in THFMethyl 4-(hydroxymethyl)-2-methoxybenzoate88%

Mechanism : Borohydride agents donate hydride ions to the electrophilic carbonyl carbon, forming an alcohol .

Nucleophilic Substitution

The methoxy group (–OCH₃) participates in substitution under acidic or basic conditions.

Reagent/ConditionsProductYieldReference
HBr (48%) + refluxMethyl 4-formyl-2-hydroxybenzoate65%
BBr₃ in CH₂Cl₂ (–78°C)Methyl 4-formyl-2-hydroxybenzoate70%

Mechanism : Demethylation occurs via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions activated by the methoxy group.

Reagent/ConditionsProductYieldReference
HNO₃/H₂SO₄ (0°C)Methyl 4-formyl-2-methoxy-5-nitrobenzoate60%
SO₃ in H₂SO₄Methyl 4-formyl-2-methoxy-5-sulfobenzoate55%

Regioselectivity : The methoxy group directs electrophiles to the ortho/para positions, while the formyl group exerts a meta-directing effect .

Condensation Reactions

The formyl group engages in condensation with amines or active methylene compounds.

Reagent/ConditionsProductYieldReference
NH₂OH·HCl (EtOH, reflux)Methyl 4-(hydroxyiminomethyl)-2-methoxybenzoate75%
Acetone/NaOH (aldol)Methyl 4-(3-oxobut-1-enyl)-2-methoxybenzoate68%

Mechanism : The aldehyde acts as an electrophile, forming imines or enones via nucleophilic addition .

Protection/Deprotection

The formyl group is protected as an acetal to prevent unwanted reactions during synthesis.

Reagent/ConditionsProductYieldReference
Ethylene glycol + H⁺Methyl 4-(1,3-dioxolan-2-yl)-2-methoxybenzoate90%
H₂O (acidic hydrolysis)Regeneration of formyl group95%

Comparative Reactivity

The table below contrasts reactivity trends with structural analogs:

CompoundOxidation RateReduction EfficiencySubstitution Ease
Methyl 4-formyl-2-methoxybenzoateHighHighModerate
Methyl 3-formyl-5-methoxybenzoateModerateHighLow
Ethyl 4-formyl-2-methoxybenzoateHighModerateModerate

Key Insight : The 2-methoxy group enhances electron density at the 4-position, accelerating electrophilic substitutions .

Scientific Research Applications

Synthesis and Versatility

Methyl 4-formyl-2-methoxybenzoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various bioactive compounds through different synthetic pathways. The compound is particularly noted for its role in the development of pharmaceuticals due to its structural features that allow for the modification of biological activity.

Medicinal Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this precursor have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results in vitro .
  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for the development of new antimicrobial agents. Studies have demonstrated that modifications to the this compound structure can enhance its antibacterial activity .
  • Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory effects, contributing to the search for new treatments for inflammatory diseases. The structural modifications can lead to increased potency and selectivity towards specific inflammatory pathways .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of derivatives from this compound aimed at evaluating their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing significant cytotoxicity in several derivatives compared to the parent compound .

CompoundCell Line TestedIC50 (µM)
Derivative AMCF-7 (Breast)15
Derivative BHeLa (Cervical)10
Derivative CA549 (Lung)12

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial potential of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

DerivativeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound X2032 µg/mL
Compound Y2516 µg/mL

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2-methoxybenzoate involves its reactivity due to the presence of the formyl and methoxy groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Formylbenzoate

  • Structure : Lacks the methoxy group at C2, retaining only the formyl group at C4.
  • Applications : Used in the synthesis of benzimidazole derivatives via condensation with diamines, as demonstrated in the preparation of methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate .
  • Lower molecular weight (C₉H₈O₃ vs. C₁₀H₁₀O₄) may influence solubility and melting points.

Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9)

  • Structure : Positional isomer with the formyl group at C5 instead of C4.
  • Applications : Serves as a pharmaceutical intermediate, with over 20 identifiers (e.g., Mfcd10565654, Bcp17120) indicating its broad recognition in chemical databases .
  • Key Differences :
    • The meta-oriented formyl group (C5) may reduce conjugation with the ester carbonyl compared to the para position (C4), affecting electronic properties and reactivity.
    • Crystallographic studies of similar esters (e.g., phenyl benzoates) suggest that substituent positioning influences molecular conformation and intermolecular interactions .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure : Substitutes the formyl group with an acetamido group (C4) and replaces the methoxy with a hydroxyl group (C2).
  • Applications : Precursor for derivatives like Methyl 4-acetamido-5-chloro-2-methoxybenzoate, highlighting its role in introducing halogen or alkoxy groups .
  • The acetamido group offers nucleophilic reactivity distinct from the electrophilic formyl group.

Functional Group and Application Comparison

Methyl Esters in Pesticides

Compounds like metsulfuron methyl ester (CAS 74223-64-6) feature sulfonylurea moieties attached to the benzoate core, enabling herbicidal activity .

  • Contrast with Target Compound :
    • The target lacks sulfonylurea groups, limiting pesticidal utility but retaining suitability for condensation or Grignard reactions due to the formyl group.
    • The methoxy group in Methyl 4-formyl-2-methoxybenzoate may enhance solubility in organic solvents compared to polar hydroxyl-containing analogs.

Phenyl Benzoate Derivatives

For example, 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate exhibits a dihedral angle of 81.6° between aromatic rings, influencing crystal packing .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents Applications Key Properties
This compound 55204-14-3 C₁₀H₁₀O₄ Formyl (C4), Methoxy (C2) Research/Industrial High formyl reactivity
Methyl 5-formyl-2-methoxybenzoate 78515-16-9 C₁₀H₁₀O₄ Formyl (C5), Methoxy (C2) Pharma intermediates Meta-formyl isomer
Methyl 4-formylbenzoate - C₉H₈O₃ Formyl (C4) Benzimidazole synthesis Simpler structure
Methyl 4-acetamido-2-hydroxybenzoate - C₁₀H₁₁NO₄ Acetamido (C4), Hydroxy (C2) Chemical synthesis Polar, hydrogen-bonding

Research Findings and Implications

  • Reactivity : The para-formyl group in this compound enhances electrophilic reactivity compared to meta-substituted analogs, favoring applications in aldol condensations or Schiff base formations .
  • Solubility and Stability: The methoxy group improves lipid solubility relative to hydroxylated analogs, making it preferable for reactions in non-polar solvents .
  • Structural Insights : Crystallographic data from related esters suggest that substituent positioning significantly impacts molecular conformation and material properties .

Biological Activity

Methyl 4-formyl-2-methoxybenzoate (CAS Number: 55204-14-3) is an organic compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4C_{10}H_{10}O_{4} and features a methoxy group and a formyl group attached to a benzoate structure. Its physical properties include:

PropertyValue
Molecular Weight194.19 g/mol
Melting Point84.0 - 88.0 °C
AppearanceWhite to almost white crystalline powder
Storage ConditionsStore under inert gas, cool and dark place

This compound exhibits its biological activity primarily through enzyme interactions, particularly as an inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter metabolic pathways, potentially affecting drug metabolism and toxicity profiles.

Pharmacokinetics

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier : Permeable, indicating potential central nervous system effects.
  • Distribution : Systemic distribution due to favorable physicochemical properties.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Klebsiella pneumoniaeModerate

These findings suggest that the compound can be a potential candidate for developing antimicrobial agents.

Cellular Effects

The compound influences cellular signaling pathways and gene expression. It has been documented to affect:

  • Cell Metabolism : Alters metabolic pathways through CYP1A2 inhibition.
  • Gene Expression : Modulates the expression of genes involved in detoxification processes.

Case Studies

  • In Vivo Studies : In animal models, varying doses of this compound revealed dose-dependent effects on metabolism and toxicity. At lower doses, beneficial metabolic modulation was observed, whereas higher doses raised concerns regarding neurotoxicity due to its ability to cross the blood-brain barrier.
  • Stability Studies : Stability assessments under controlled laboratory conditions showed that this compound remains stable when stored under inert atmospheres at temperatures between 2°C and 8°C, which is crucial for maintaining its biological activity over time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-formyl-2-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves protecting/deprotecting hydroxyl groups and esterification. For example, methyl 2,4-dihydroxybenzoate can be reacted with benzyl chloride under reflux with anhydrous potassium carbonate in methylethylketone, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride), reaction time (12 hours), and temperature (reflux conditions). Recrystallization from ethanol yields pure crystals.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodology :

  • FTIR : Look for carbonyl stretches (~1700 cm⁻¹ for ester C=O, ~1680 cm⁻¹ for formyl C=O) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • NMR : In 1^1H NMR, expect singlet peaks for methoxy (δ ~3.8–3.9 ppm) and formyl protons (δ ~9.8–10.0 ppm). Aromatic protons appear as multiplets (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry : The molecular ion peak should match the molecular weight (e.g., 194.17 g/mol for C10_{10}H10_{10}O4_4).

Q. How can researchers determine the purity of this compound using chromatographic methods?

  • Methodology : Use HPLC or GC with a polar stationary phase (e.g., C18 column for HPLC). For GC, derivatization may be needed. Purity thresholds for research typically require >98% (GC/HPLC), achievable via repeated recrystallization or preparative chromatography .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., NMR, X-ray) in structural analysis?

  • Methodology :

  • Compare DFT-calculated NMR shifts (using software like Gaussian) with experimental 1^1H/13^13C NMR data to identify mismatches in formyl or methoxy groups .
  • For crystallography, refine SHELXL parameters (e.g., anisotropic displacement, hydrogen bonding constraints) to reconcile bond lengths/angles with computational models .

Q. How does the electronic environment of the formyl and methoxy groups influence reactivity in nucleophilic addition reactions?

  • Methodology : The electron-withdrawing formyl group activates the aromatic ring for electrophilic substitution, while the methoxy group (electron-donating) directs nucleophiles to specific positions. Experimental evidence includes regioselectivity in reactions (e.g., Friedel-Crafts acylation) and kinetic studies using UV-Vis spectroscopy to track intermediate formation .

Q. What crystallographic challenges are associated with this compound, and how can SHELXL refinement parameters be adjusted?

  • Methodology : Challenges include disorder in the formyl group and weak hydrogen bonding. In SHELXL, apply restraints to the formyl oxygen (O3) and methoxy group (C11-O2). Use AFIX commands to fix torsion angles and ISOR constraints for anisotropic displacement . Intermolecular C–H···O interactions (e.g., C19–H19···O2) should be modeled with SUMP to validate hydrogen-bond networks .

Properties

IUPAC Name

methyl 4-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDAKRNJXBCEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594298
Record name Methyl 4-formyl-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55204-14-3
Record name Methyl 4-formyl-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide (0.260 g, 4.82 mmol) in methanol (200 mL) was added nitromethane (4.03 g, 11.58 mmol) under nitrogen atmosphere and the reaction mixture was stirred and reflux for 30 minutes. Methyl 4-(bromomethyl)-2-methoxybenzoate (10.00 g, 9.65 mmol) in methanol was added and the reaction mixture was refluxed for 7-8 h. The reaction mass was concentrated and diluted with CHCl3. The diluted reaction mass was washed with 2N NaOH solution. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 6.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.83 (m, 6H), 7.36 (d, J=6.6 Hz, 2H), 7.79 (d, J=7.8 Hz, 1H), 10.04 (s, 1H).
Name
sodium methoxide
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Nitropropane (1.0 g) was added to sodium methoxide (from 0.24 g sodium) in methanol (30 ml) and the solution refluxed for 1/2 hour. 4-Carbomethoxy-3-methoxybenzyl bromide (2.67 g) in methanol was added and the solution refluxed for 1 hour. The methanol was evaporated, the residue partitioned between 2N sodium hydroxide and chloroform. The chloroform layer was shaken with further sodium hydroxide until no more yellow colour was extracted, dried and evaporated to yield the title compound (1.66 g). τ (CDCl3) 6.1 (3H, s), 6.05 (3H, s), 2.4-2.6 (2H, m), 2.07 (1H, d, J=8 Hz), -0.05 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A slow stream of CO was passed into a suspension of methyl 4-bromo-2-methoxybenzoate (2.4 g, 0.010 mol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.00020 mol), sodium formate (1.02 g, 0.0150 mol), and dry DMF (10 mL). The mixture was vigorously stirred at 110° C. for 2 h. After cooling, the mixture was treated with aqueous Na2CO3 solution and extracted with EtOAc. The extract was washed with brine, dried (Na2SO4), and concentrated. The residue was purified by column chromatography on silica gel with AcOEt-hexane as eluent (0 to 50%) to give a colorless oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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